molecular formula C18H15N3O3 B3010052 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-67-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Katalognummer: B3010052
CAS-Nummer: 864938-67-0
Molekulargewicht: 321.336
InChI-Schlüssel: AOMWKPSNPIBOGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

A study by Hamdouchi et al. (1999) discusses the synthesis and testing of compounds structurally related to benzimidazoles for their antiviral properties, particularly against human rhinovirus. This includes a focus on the stereospecific synthesis of these compounds and their potential as antirhinovirus agents (Hamdouchi et al., 1999).

Cardiac Electrophysiological Activity

Research conducted by Morgan et al. (1990) on N-substituted imidazolylbenzamides or benzene-sulfonamides shows their potency in in vitro cardiac assays. These compounds, including the one mentioned, have shown promise as selective class III agents affecting cardiac electrophysiology (Morgan et al., 1990).

Antimicrobial and Antioxidant Activities

A 2016 study by Sindhe et al. investigates a series of N-substituted benzimidazole derivatives for their antimicrobial and antioxidant properties. The study highlights the significance of incorporating a heterocyclic ring at the benzimidazole's second position to enhance biological activity (Sindhe et al., 2016).

Dopamine D2 Receptor Binding

Thurkauf et al. (1995) explore the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents by examining their ability to block dopamine D2 receptor binding, which is crucial for treating certain psychiatric disorders (Thurkauf et al., 1995).

Antihypertensive Properties

Carini et al. (1991) describe the discovery of a series of N-(biphenylylmethyl)imidazoles, including compounds like N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, as nonpeptide angiotensin II receptor antagonists. These compounds have shown potent antihypertensive effects upon oral administration (Carini et al., 1991).

Synthesis of Heterocyclic Compounds

Ahmad et al. (2012) discuss the synthesis of novel N-substituted benzyl/phenyl derivatives that include the benzimidazole moiety. These compounds have been evaluated for their antioxidant activities, showing potential as precursors for biologically active compounds (Ahmad et al., 2012).

Wirkmechanismus

While the exact mechanism of action of “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is not specified in the retrieved papers, benzimidazole derivatives have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

The future directions for research on “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activities. There is also potential for the development of new drugs based on the benzimidazole structure .

Eigenschaften

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(16-11-23-8-9-24-16)19-13-5-3-4-12(10-13)17-20-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMWKPSNPIBOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.